

2-Bromo-6-ethoxyphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-ethoxyphenylboronic acid

Cat. No.: B1519708

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-6-ethoxyphenylboronic acid**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This technical guide provides a comprehensive overview of **2-Bromo-6-ethoxyphenylboronic acid**, a substituted arylboronic acid of significant interest to researchers and professionals in drug development. While direct experimental data for this specific compound is not extensively available in public literature, this guide will establish its core properties based on established chemical principles and data from closely related analogs. The primary focus will be on its role as a versatile building block in organic synthesis, particularly in the context of modern pharmaceutical development. Arylboronic acids are foundational reagents in the construction of complex molecular architectures, and understanding their properties and reactivity is paramount for innovation in medicinal chemistry.^{[1][2]}

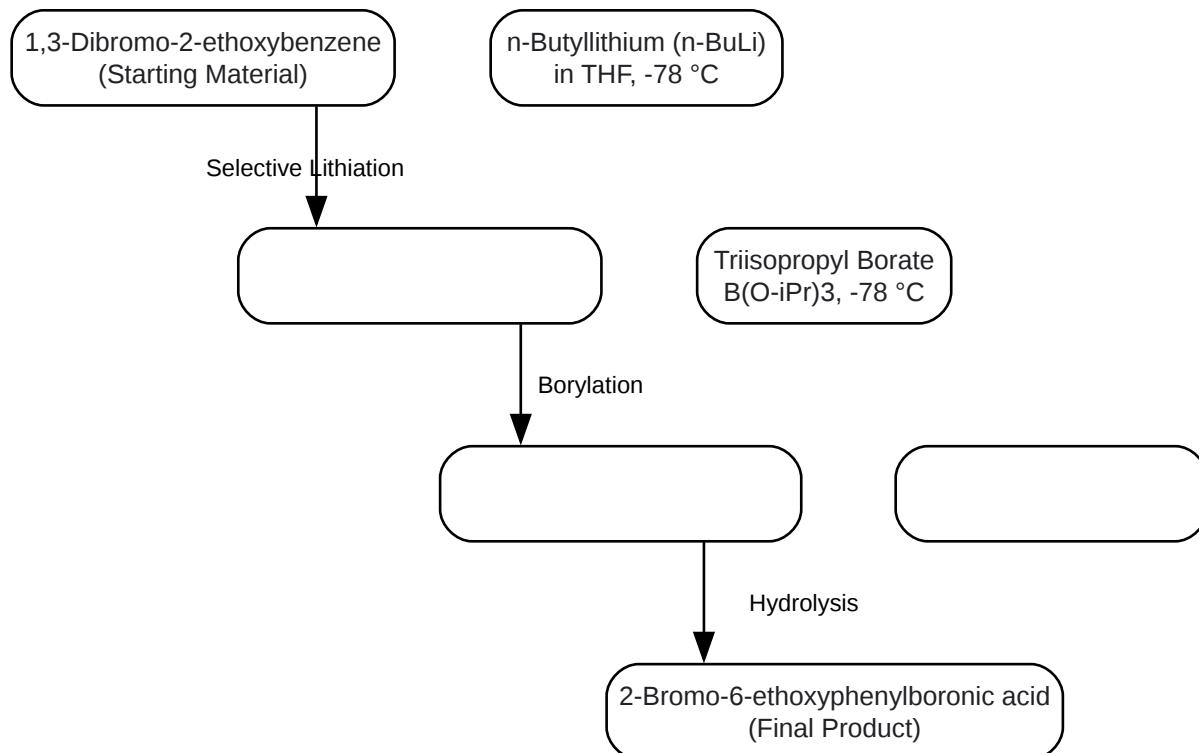
The core utility of compounds like **2-Bromo-6-ethoxyphenylboronic acid** lies in their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^{[1][2]} This Nobel Prize-winning methodology has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of marketed drugs and clinical candidates.^{[3][4]} This guide will delve into the practical aspects of utilizing this class of reagents, from synthesis and handling to their strategic implementation in drug discovery workflows.

Physicochemical and Structural Properties

The molecular structure of **2-Bromo-6-ethoxyphenylboronic acid** dictates its reactivity and physical properties. The presence of the boronic acid group, an ortho-bromo substituent, and an ortho-ethoxy group creates a unique electronic and steric environment.

Property	Value	Source
Molecular Formula	C8H10BBrO3	Calculated
Molecular Weight	244.87 g/mol	Calculated
Appearance	White to off-white solid (predicted)	Inferred from related compounds[5]
Melting Point	95-110 °C (estimated range)	Inferred from related compounds[5]
Solubility	Soluble in organic solvents (e.g., THF, Dioxane, Methanol). Limited solubility in water.	General property of arylboronic acids

The calculated molecular formula for **2-Bromo-6-ethoxyphenylboronic acid** is C8H10BBrO3, leading to a molecular weight of approximately 244.87 g/mol .


Synthesis of Substituted Phenylboronic Acids: A General Protocol

The synthesis of arylboronic acids is a well-established field in organic chemistry, with several reliable methods available. One of the most common and versatile approaches involves the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[6][7]

Synthetic Workflow: Lithiation-Borylation Approach

This protocol outlines a general procedure for the synthesis of a substituted phenylboronic acid, which can be adapted for **2-Bromo-6-ethoxyphenylboronic acid** starting from 1,3-

dibromo-2-ethoxybenzene. The key is a selective lithium-halogen exchange followed by trapping with a borate ester.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Bromo-6-ethoxyphenylboronic acid**.

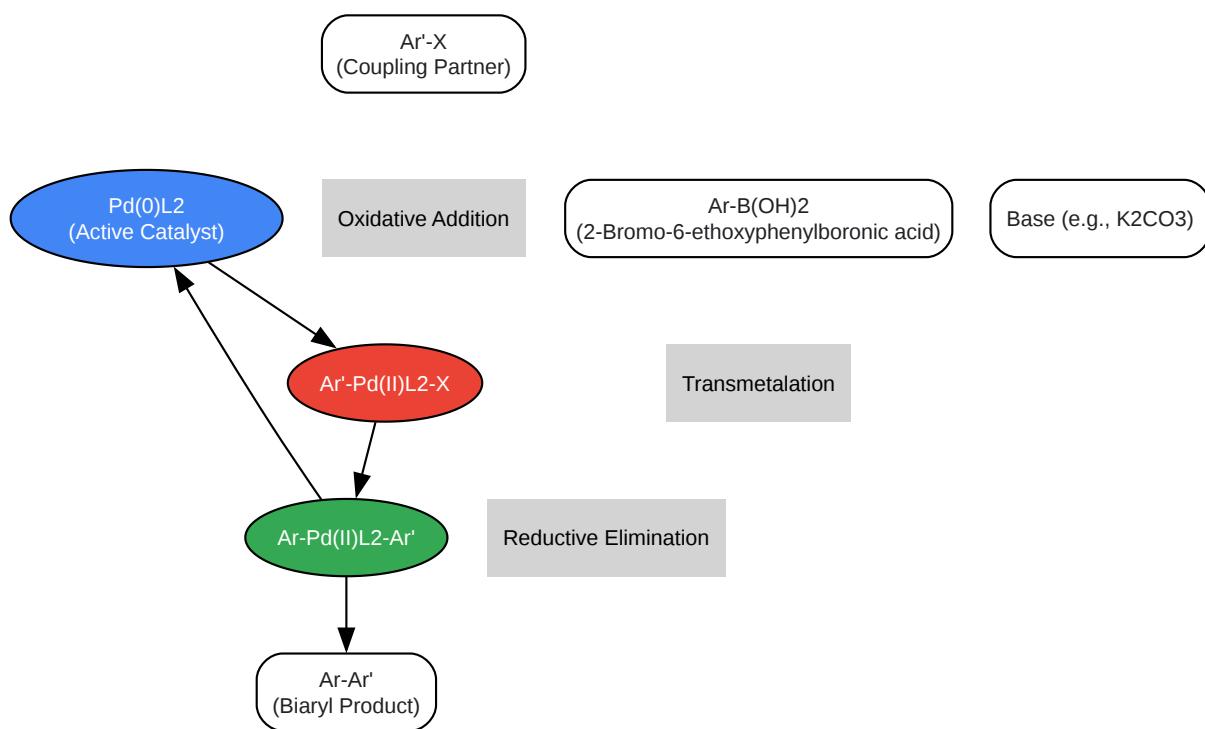
Step-by-Step Experimental Protocol

Materials:

- 1,3-Dibromo-2-ethoxybenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
- Triisopropyl borate
- Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:


- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1,3-dibromo-2-ethoxybenzene (1.0 equivalent) in anhydrous THF.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- Borylation: To the aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.
- Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **2-Bromo-6-ethoxyphenylboronic acid** can be purified by recrystallization or silica gel column chromatography.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-Bromo-6-ethoxyphenylboronic acid** in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction.^{[8][9]} This reaction facilitates the

formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl structures.[10][11] These motifs are prevalent in a wide range of therapeutic agents.[3][4]

The general mechanism of the Suzuki-Miyaura cross-coupling involves a catalytic cycle with a palladium complex.[9][10] The key steps are oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The incorporation of boronic acids into medicinal chemistry has led to the development of several FDA-approved drugs, including Bortezomib (Velcade®) for multiple myeloma.[4] The boronic acid moiety itself can be crucial for biological activity, often forming reversible covalent bonds with enzyme active sites.[3]

Conclusion

2-Bromo-6-ethoxyphenylboronic acid, while not a widely cataloged reagent, represents a class of highly valuable and versatile building blocks in modern organic synthesis and drug discovery. Its synthesis can be achieved through established organometallic routes, and its primary application lies in the robust and reliable Suzuki-Miyaura cross-coupling reaction. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize this and related arylboronic acids in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Arylboronic acids: Significance and symbolism [wisdomlib.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. materials.alfachemical.com [materials.alfachemical.com]
- 6. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Bromo-6-ethoxyphenylboronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1519708#2-bromo-6-ethoxyphenylboronic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com